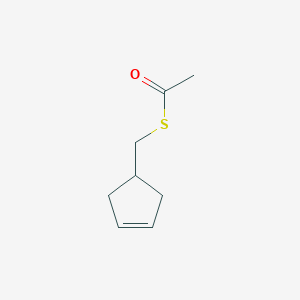

S-(Cyclopent-3-en-1-ylmethyl) ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

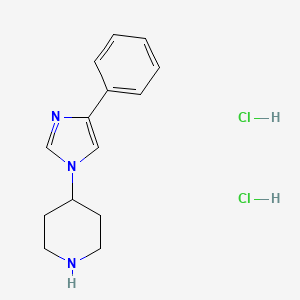

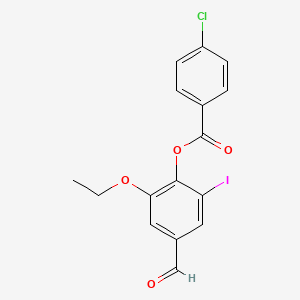

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a chemical compound with the molecular formula C8H12OS and a molecular weight of 156.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is 1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 . This code provides a unique representation of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

“S-(Cyclopent-3-en-1-ylmethyl) ethanethioate” is a liquid at room temperature . More detailed physical and chemical properties, such as its boiling point, melting point, and solubility, were not available in the sources I found.Scientific Research Applications

Catalysis and Cyclization Reactions

- Transition Metal-Catalyzed Cyclizations : Compounds structurally related to S-(Cyclopent-3-en-1-ylmethyl) ethanethioate are used in cyclization reactions catalyzed by transition metals like Pt, Ru, and Au. These reactions are essential for forming carbocycles and heterocycles, demonstrating the utility of these compounds in synthesizing complex cyclic structures (Méndez et al., 2001).

Stereospecific Synthesis

- Copper-Catalyzed C–S Coupling : Similar compounds are substrates in stereospecific copper-catalyzed C–S coupling reactions, leading to the synthesis of enantiopure benzylic thioethers and thioacetates. This showcases the role of these structures in constructing stereospecific and functionally diverse molecules (Jiang et al., 2018).

Cyclopropanation and Cycloisomerization

- Rhodium-Catalyzed Cyclopropanation : Structurally related entities serve as substrates in Rh(II)-catalyzed cyclopropanation reactions, illustrating their applicability in generating cyclopropane-containing compounds, which are valuable in medicinal chemistry and materials science (Müller et al., 2003).

Gold-Catalyzed Reactions

- Cycloisomerizations of Ene-Ynamides : The use of gold catalysis in the cycloisomerization of ene-ynamides leads to complex structures from simpler precursors, indicating the potential utility of compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate in advanced synthetic methodologies (Couty et al., 2009).

Synthetic Applications and Functionalization

- Yttrium-Mediated Conversion : The manipulation of vinyl Grignard reagents in the presence of yttrium(III) chloride illustrates the utility of these methods in regio- and stereoselective functionalization, potentially applicable to compounds like S-(Cyclopent-3-en-1-ylmethyl) ethanethioate (Tanaka et al., 2008).

properties

IUPAC Name |

S-(cyclopent-3-en-1-ylmethyl) ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-7(9)10-6-8-4-2-3-5-8/h2-3,8H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIFDYWBHMDXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

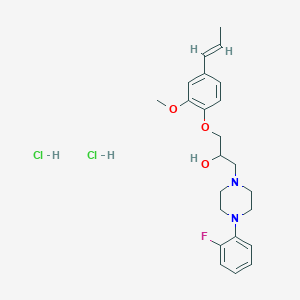

![N-(2,4-dimethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2751511.png)

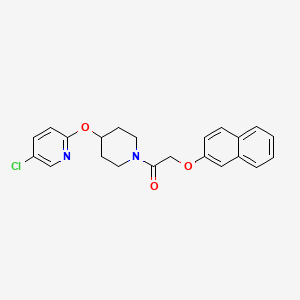

![3,5-Dimethyl-4-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2751518.png)

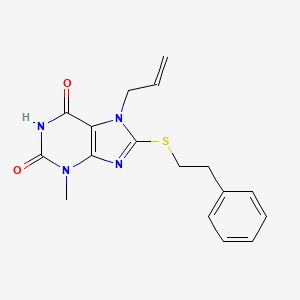

![3-Methyl-6-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2751523.png)

![5-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2751526.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzenesulfonamide](/img/structure/B2751532.png)

![N-(5-chloropyridin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2751534.png)